molecular formula C18H26N2O6 B7078874 N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-2-ethyloxane-3-carboxamide

N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-2-ethyloxane-3-carboxamide

Cat. No.: B7078874
M. Wt: 366.4 g/mol
InChI Key: ISDFBBBQGQZCMI-UHFFFAOYSA-N
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Description

N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-2-ethyloxane-3-carboxamide is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure includes a nitrophenyl group, which is known for its reactivity and versatility in chemical reactions.

Properties

IUPAC Name

N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-2-ethyloxane-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O6/c1-4-15-13(6-5-9-26-15)18(21)19-8-7-12-10-16(24-2)17(25-3)11-14(12)20(22)23/h10-11,13,15H,4-9H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISDFBBBQGQZCMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCCO1)C(=O)NCCC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-2-ethyloxane-3-carboxamide typically involves multiple steps, starting with the preparation of the 4,5-dimethoxy-2-nitrophenyl ethylamine precursor. This precursor is then reacted with ethyloxane-3-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and scalability while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-2-ethyloxane-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of functionalized compounds.

Scientific Research Applications

N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-2-ethyloxane-3-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-2-ethyloxane-3-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]acetamide
  • N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-2-piperidinecarboxamide hydrochloride

Uniqueness

N-[2-(4,5-dimethoxy-2-nitrophenyl)ethyl]-2-ethyloxane-3-carboxamide is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.

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